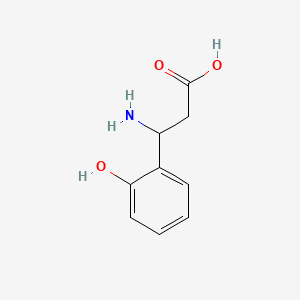

3-Amino-3-(2-hydroxyphenyl)propanoic acid

Beschreibung

3-Amino-3-(2-hydroxyphenyl)propanoic acid (CAS: 5678-46-6) is a non-proteinogenic amino acid derivative characterized by a hydroxyl group at the ortho position of the phenyl ring and an amino group at the β-carbon of the propanoic acid backbone. Its molecular formula is C₉H₁₁NO₃, and it is structurally distinguished by the proximity of the hydroxyl and amino groups, which influence its electronic properties and biological interactions .

Eigenschaften

IUPAC Name |

3-amino-3-(2-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c10-7(5-9(12)13)6-3-1-2-4-8(6)11/h1-4,7,11H,5,10H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMUFWTKVAWBABX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(CC(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20972230 | |

| Record name | 3-Amino-3-(2-hydroxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20972230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5678-46-6 | |

| Record name | Hydrocinnamic acid, beta-amino-o-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005678466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-3-(2-hydroxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20972230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-3-(2-hydroxyphenyl)propanoic acid typically involves the reaction of malonic acid with 2-hydroxybenzaldehyde. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol. The reaction mixture is heated under reflux to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality 3-amino-3-(2-hydroxyphenyl)propanoic acid .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Amino-3-(2-hydroxyphenyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

Substitution: The amino and hydroxy groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like acyl chlorides and alkyl halides are employed for substitution reactions.

Major Products: The major products formed from these reactions include quinones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Synthetic Chemistry

3-Amino-3-(2-hydroxyphenyl)propanoic acid serves as a crucial building block in organic synthesis. Its versatile chemical reactivity allows it to undergo various reactions, making it valuable for creating complex organic molecules.

Table 1: Chemical Reactions of 3-Amino-3-(2-hydroxyphenyl)propanoic acid

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts hydroxyl to ketone/aldehyde | Potassium permanganate, Chromium trioxide |

| Reduction | Reduces carboxylic acid to alcohol | Lithium aluminum hydride, Sodium borohydride |

| Substitution | Amino group participates in nucleophilic substitution | Amines, thiols |

These reactions demonstrate the compound's utility in synthesizing derivatives with potential applications in pharmaceuticals and fine chemicals.

Biological Research

In biological contexts, this compound has been studied for its role in metabolic pathways and interactions with enzymes. It may act as a substrate for specific enzymes, leading to the formation of biologically active metabolites that influence cellular processes.

Anticancer Properties

Recent studies have highlighted the potential of 3-Amino-3-(2-hydroxyphenyl)propanoic acid derivatives as anticancer agents. For instance, derivatives have been tested against non-small cell lung cancer (NSCLC) cell lines (A549), showing significant cytotoxicity and reduced cell migration.

Case Study: Anticancer Activity of Derivatives

In a study evaluating various derivatives:

- Compound 20 exhibited an IC50 value of 15 µM and reduced cell migration by 50%.

- Compound 22 showed an IC50 value of 20 µM but had no significant effect on cell migration.

Table 2: Anticancer Activity of Derivatives

| Compound ID | IC50 (µM) | Effect on Cell Migration |

|---|---|---|

| Compound 20 | 15 | Reduced by 50% |

| Compound 22 | 20 | No significant effect |

These findings suggest that the compound and its derivatives warrant further exploration for therapeutic applications in cancer treatment.

Antioxidant Properties

The antioxidant properties of this compound have also been investigated. In vitro assays demonstrated that certain derivatives could effectively scavenge free radicals, indicating potential protective effects against oxidative stress.

Industrial Applications

In the industrial sector, 3-Amino-3-(2-hydroxyphenyl)propanoic acid is utilized as an intermediate in the synthesis of fine chemicals and pharmaceuticals. Its chirality is particularly valuable in the production of chiral drugs, which are increasingly important in modern medicine.

Wirkmechanismus

The mechanism of action of 3-amino-3-(2-hydroxyphenyl)propanoic acid involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes. In cancer cells, the compound induces apoptosis by generating reactive oxygen species and activating caspase pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares 3-amino-3-(2-hydroxyphenyl)propanoic acid with its structural analogs, focusing on substituent effects, physicochemical properties, and biological activities.

Positional Isomers: 3-Amino-3-(4-hydroxyphenyl)propanoic Acid

- Structural Difference : The hydroxyl group is at the para position instead of ortho.

- Impact: The para-substituted derivative exhibits higher polarity due to symmetrical resonance stabilization, enhancing solubility in aqueous media . In anticancer studies, para-substituted analogs (e.g., compounds 1–36 in Table 1 of ) demonstrated structure-dependent cytotoxicity, with EC₅₀ values ranging from 1.2–25 µM against colorectal (HCT-116) and breast (MCF-7) cancer cell lines.

Methoxy-Substituted Analogs: 3-Amino-3-(2,3-dimethoxyphenyl)propanoic Acid

- Structural Difference : Methoxy groups replace the hydroxyl at positions 2 and 3.

- Impact :

Halogenated Derivatives: 2-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic Acid

- Structural Difference : A fluorine atom is introduced at the meta position of the phenyl ring.

- The compound (CAS: 403-90-7) showed moderate activity in preliminary kinase inhibition assays, though direct comparisons to the ortho-hydroxyl analog are unavailable .

Sulfur-Containing Analogs: (2R)-2-Amino-3-(((2-hydroxyphenyl)(diphenyl)methyl)sulfanyl)propanoic Acid

- Structural Difference : A sulfanyl-diphenylmethyl group is appended to the phenyl ring.

- Impact :

Biologische Aktivität

3-Amino-3-(2-hydroxyphenyl)propanoic acid, also known as L-β-Homo-β-(2-hydroxyphenyl)glycine, is an amino acid derivative that has garnered attention for its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and antioxidant activities, supported by recent research findings and case studies.

1. Chemical Structure and Properties

The compound features a phenolic moiety, which is significant for its biological activity. The hydroxyl group on the aromatic ring enhances its potential for various interactions with biological targets, making it a candidate for drug development.

2. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 3-amino-3-(2-hydroxyphenyl)propanoic acid derivatives against multidrug-resistant pathogens:

- Synthesis and Screening : A series of derivatives were synthesized and screened against the ESKAPE group pathogens, which are known for their high levels of antibiotic resistance. The derivatives exhibited varying degrees of antimicrobial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

- Minimum Inhibitory Concentration (MIC) : Notably, some derivatives showed potent activity with MIC values ranging from 1 to 8 µg/mL against methicillin-resistant S. aureus (MRSA) and vancomycin-resistant E. faecalis (0.5–2 µg/mL). The activity against Gram-negative pathogens was less pronounced but still significant .

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| Derivative 14 | MRSA | 1-8 |

| Derivative 16 | VRE | 0.5-2 |

| Derivative 37 | E. coli | 16 |

3. Anticancer Activity

The anticancer potential of this compound has also been investigated:

- Cell Viability Studies : Compounds derived from 3-amino-3-(2-hydroxyphenyl)propanoic acid were tested against A549 non-small cell lung cancer cells. Certain derivatives demonstrated a reduction in cell viability by up to 50%, indicating significant cytotoxic effects .

- Mechanism of Action : The compounds were noted to suppress cell migration in vitro, suggesting potential applications in preventing metastasis in cancer treatment .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 20 | A549 | 12.0 |

| Doxorubicin | A549 | 2.29 |

4. Antioxidant Activity

The antioxidant properties of the compound are crucial for its therapeutic potential:

- DPPH Radical Scavenging Assay : The most promising derivative exhibited potent antioxidant activity in scavenging DPPH radicals, which is indicative of its ability to mitigate oxidative stress .

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| Compound 20 | 85% |

| Control (Ascorbic Acid) | 90% |

5. Case Studies

Several case studies have been conducted to evaluate the efficacy of these compounds:

- Study on Multidrug Resistance : A study highlighted the effectiveness of certain derivatives against drug-resistant strains of Candida auris, showcasing their potential as antifungal agents .

- Comparative Analysis : In a comparative study with standard chemotherapeutics like doxorubicin and cisplatin, some derivatives showed comparable or superior activity against cancer cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.